2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide
Description
2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide is a bicyclic compound featuring a rigid 3-azabicyclo[3.3.1]nonane core linked to a furan-2-ylmethyl group via an acetamide bridge. The azabicyclo scaffold imparts conformational rigidity, which may enhance binding specificity in biological systems, while the furan moiety introduces heteroaromaticity, influencing electronic properties and intermolecular interactions . Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), NMR spectroscopy, and Hirshfeld surface analysis to elucidate non-covalent interactions critical for stability and solubility .
Properties
IUPAC Name |
2-(3-azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(17-10-13-5-2-6-19-13)7-14-11-3-1-4-12(14)9-16-8-11/h2,5-6,11-12,14,16H,1,3-4,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLAFYHWGMXADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the corresponding amines. These amines are then converted into amides through reactions with acetyl and chloroacetyl chlorides . Another method involves a one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine to obtain 3-azabicyclo[3.3.1]nonane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium tetrahydridoborate.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the furan ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is used for oxidation reactions.
Reduction: Sodium tetrahydridoborate is commonly used for reduction.
Substitution: Reagents like acetyl chloride and methanesulfonyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as O-acetyl and O-methylsulfonyl derivatives .
Scientific Research Applications
2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential antibacterial and antifungal activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Azabicyclo Ring Substitution Patterns
- Compound 3a/3b (N-acetyl derivatives): These analogs feature a 3-azabicyclo[3.3.1]nonan-9-yl group substituted with diphenyl or bis(p-methoxyphenyl) groups. The bulky aromatic substituents enhance π-π stacking but reduce solubility compared to the furan-containing target compound .
- The benzamide group introduces a planar aromatic system absent in the target compound’s acetamide-furan structure .
Bridging Group Modifications
- N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides : These analogs replace the azabicyclo core with a benzothiazole ring and incorporate trifluoromethyl/methoxy groups. The electron-withdrawing CF₃ group enhances metabolic stability but reduces hydrogen-bonding capacity compared to the furan’s oxygen heteroatom .
Physicochemical Properties
Notes:
Non-Covalent Interactions
- Target Compound : Hirshfeld analysis (as applied to 3a/3b) suggests that the furan oxygen participates in C–H···O interactions, while the azabicyclo NH group may engage in N–H···O hydrogen bonds. These interactions differ from the C–H···π and π-π stacking observed in phenyl-substituted analogs .
- Compound 3a/3b : Dominant C–H···S and C–H···N interactions due to thiadiazole and aryl groups, absent in the furan-containing compound .
Biological Activity
2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide, identified by its CAS number 1422142-44-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 1422142-44-6 |
Synthesis
The synthesis of this compound involves multi-step reactions starting from azabicyclo compounds, which are then reacted with furan derivatives to introduce the desired functional groups. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of this compound.
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal properties of azabicyclo compounds, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro tests demonstrated that derivatives similar to this compound exhibited significant activity against both sensitive and resistant strains of P. falciparum.
A study indicated that compounds with a similar bicyclic structure showed IC50 values ranging from to , with some exhibiting comparable efficacy to established antimalarial drugs like pyrimethamine . The selectivity index (SI) was also favorable, indicating a potential therapeutic window.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes critical for parasite survival and replication.
- Receptor Modulation : Potential interaction with neurotransmitter receptors may also play a role in its pharmacological effects.
Case Studies and Research Findings
Several case studies have documented the efficacy of azabicyclo derivatives in treating protozoal infections:
- Case Study 1 : A series of 3-azabicyclo-nonane derivatives were tested against P. falciparum strains, showing that modifications at specific positions significantly enhanced activity .
- Case Study 2 : Another study focused on the antitrypanosomal activity of similar compounds, revealing IC50 values ranging from to , indicating moderate activity but highlighting the potential for further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
